REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].BrCC(O)=O.[NH2:16][C:17]1[N:22]=[C:21]([NH2:23])[CH:20]=[C:19]([NH2:24])[N:18]=1.[CH3:25][C:26]([CH3:28])=O>Cl.CO>[NH2:16][C:17]1[N:18]=[C:19]([NH2:24])[C:20]2[CH:28]=[C:26]([CH:8]=[O:9])[CH:25]=[N:23][C:21]=2[N:22]=1
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)N)N
|
Name
|
NH4OAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled with an ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting solution, protected by a calcium chloride tube
|
Type
|
TEMPERATURE
|
Details
|
was heated at 92° C. for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The colored oil (~30 g) was dissolved in water (1000 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered hot through
|
Type
|
FILTRATION
|
Details
|
a fluted filter
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
the solid that precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
to precipitate impure III
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue was dried in vacuo over P2O5
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |